molecular formula C22H22O5 B1669528 Cyclovalone CAS No. 579-23-7

Cyclovalone

Cat. No.: B1669528
CAS No.: 579-23-7
M. Wt: 366.4 g/mol
InChI Key: DHKKONBXGAAFTB-VRNBXGKJSA-N
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Description

It is a diarylheptanoid compound with the molecular formula C22H22O5 and a molecular weight of 366.41 g/mol . Cyclovalone is known for its potential therapeutic properties and is studied for its various biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyqualon involves the condensation of vanillin and acetone followed by cyclization. The reaction typically requires acidic or basic conditions to facilitate the condensation and cyclization steps. The process can be summarized as follows:

Industrial Production Methods

Industrial production of cyqualon follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly by minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Cyclovalone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclovalone has a wide range of scientific research applications, including:

Mechanism of Action

Cyclovalone exerts its effects through multiple molecular targets and pathways. It is known to inhibit the activity of nuclear factor kappa B (NF-κB) and activator protein 1 (AP-1), which are transcription factors involved in the regulation of inflammatory responses. Additionally, cyqualon can modulate the activity of various enzymes and signaling pathways, contributing to its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cyclovalone

This compound is unique due to its synthetic origin and specific structural modifications, which enhance its stability and bioactivity compared to its natural counterparts. Its ability to inhibit multiple molecular targets and pathways makes it a promising candidate for therapeutic applications .

Properties

CAS No.

579-23-7

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

(2E,6Z)-2,6-bis[(4-hydroxy-3-methoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C22H22O5/c1-26-20-12-14(6-8-18(20)23)10-16-4-3-5-17(22(16)25)11-15-7-9-19(24)21(13-15)27-2/h6-13,23-24H,3-5H2,1-2H3/b16-10-,17-11+

InChI Key

DHKKONBXGAAFTB-VRNBXGKJSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\CCC/C(=C/C3=CC(=C(C=C3)O)OC)/C2=O)O

SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2CCCC(=CC3=CC(=C(C=C3)O)OC)C2=O)O

Appearance

Solid powder

melting_point

178.5 °C

579-23-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cyclovalone;  AI3-26016;  AI326016;  AI3 26016

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,6-Bis(4-methoxymethyloxy-3-methoxybenzylidene) cyclohexanone (38j, 0.49 g, 1.1 mmol) was dissolved in methanol (100 ml) and stirred for 15 min at room temperature. Concentrated hydrochloric acid (3 drops) was added and the mixture stirred for 3 hr at 60° C. The methanol was evaporated and the resulting residue extracted into ethyl acetate, washed with saturated sodium chloride, dried over magnesium sulfate, filtered and evaporated to afford a solid. The crude solid was recrystallized from ethanol to give 0.26 g (66%) of a yellow solid: mp 177-178° C. [expected mp 179-181° C.]; 1H NMR: δ 1.79 (m, 2H), 2.90 (t, 4H, J=5.4 Hz), 3.89 (s, 6H), 5.88 (s, 2H), 6.91 (s, 2H), 6.96 (d, 2H, J=4.8 Hz), 7.06 (d, 2H, J=8.0 Hz), 7.72 (s, 2H); 13C NMR: δ 23.1, 28.5, 56.0, 113.2, 114.4, 124.4, 128.5, 134.2, 136.9, 146.2, 146.4, 172.8.
Name
2,6-Bis(4-methoxymethyloxy-3-methoxybenzylidene) cyclohexanone
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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